molecular formula C17H22N4O3 B2839496 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide CAS No. 2034437-42-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide

カタログ番号: B2839496
CAS番号: 2034437-42-6
分子量: 330.388
InChIキー: HQYYTFBRFLUZCK-HDJSIYSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide (CAS 2034437-42-6) is a small molecule with a molecular formula of C17H22N4O3 and a molecular weight of 330.38 g/mol . The compound features a stereospecific (1r,4r)-trans-cyclohexyl core, which is substituted with a pyrazin-2-yloxy group and an acetamide linker connected to a 3,5-dimethylisoxazole moiety . This specific structure confers key physicochemical properties, including a topological polar surface area of 90.1 Ų and an XLogP3 of 1.6, which are relevant for its pharmacokinetic profile . The presence of multiple hydrogen bond acceptors and one donor suggests potential for targeted molecular interactions . As a biochemical tool, this compound is valuable in medicinal chemistry and drug discovery research, particularly in the synthesis and screening of novel heterocyclic compounds for various biological applications . It is offered as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can obtain this compound in quantities ranging from 1mg to 50mg .

特性

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-15(12(2)24-21-11)9-16(22)20-13-3-5-14(6-4-13)23-17-10-18-7-8-19-17/h7-8,10,13-14H,3-6,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYYTFBRFLUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Attachment of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions using appropriate pyrazine derivatives.

    Formation of the Cyclohexyl Group: The cyclohexyl group can be incorporated through hydrogenation or other suitable methods.

    Final Coupling: The final step involves coupling the isoxazole, pyrazine, and cyclohexyl groups through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the cyclohexyl group.

    Reduction: Reduction reactions can occur at the pyrazine moiety or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would require detailed biochemical studies.

類似化合物との比較

Structural and Physicochemical Properties

Compound Name (Identifier) Core Heterocycle Linker/Functional Group Cyclohexyl Substituent Molecular Weight Key Features
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide (Target) 1,2-Oxazole Acetamide Pyrazin-2-yloxy 342.38 (C₁₈H₂₃N₅O₃)* Balanced lipophilicity and hydrogen-bonding potential
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (17) 1H-Pyrazole Sulfonamide Pyrazin-2-yloxy 302.16 (C₁₅H₂₀N₅O₂S) Higher acidity due to sulfonamide group; 55% synthesis yield
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]propanamide (BK64664) 1,2-Oxazole Propanamide 4,6-Dimethylpyrimidin-2-yloxy 372.46 (C₂₀H₂₈N₄O₃) Extended alkyl chain increases flexibility; pyrimidine enhances π-π stacking
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (BK64063) 1,2,5-Thiadiazole Ketone-piperazine 3-Chlorophenyl 336.84 (C₁₅H₁₇ClN₄OS) Chlorophenyl and thiadiazole confer distinct electronic properties

*Calculated molecular weight based on formula.

Key Structural Differences and Implications

Heterocyclic Core :

  • The target compound and BK64664 share a 1,2-oxazole core, which offers moderate electron-withdrawing effects and hydrogen-bond acceptor capacity. In contrast, compound 17 employs a pyrazole ring, which introduces an additional NH group for hydrogen-bond donation . BK64063 uses a thiadiazole, providing sulfur-based electronegativity and altered metabolic stability .

Linker Chemistry: The acetamide linker in the target compound balances rigidity and solubility. Compound 17’s sulfonamide group increases acidity (pKa ~1–2) and may enhance protein binding via ionic interactions .

Cyclohexyl Substituents :

  • The pyrazin-2-yloxy group in the target compound and compound 17 provides a planar aromatic system for π-π interactions. BK64664’s 4,6-dimethylpyrimidin-2-yloxy substituent introduces steric bulk and methylation, which could reduce oxidative metabolism .

Synthetic Accessibility: Compound 17 was synthesized in 55% yield via sulfonylation of the cyclohexylamine intermediate . No direct synthesis data are available for the target compound, but its acetamide linker suggests standard coupling strategies (e.g., EDC/HOBt).

生物活性

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of oxazole and pyrazine moieties, which are known for their biological relevance. Its structural formula can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

Key Structural Features:

  • Oxazole Ring: Contributes to the compound's reactivity and potential interaction with biological targets.
  • Cyclohexyl Group: Enhances lipophilicity and modulates pharmacokinetic properties.
  • Pyrazinyl Ether: May influence receptor binding affinity.

Research indicates that compounds containing oxazole rings often exhibit inhibitory effects on various enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with molecular targets involved in cell signaling pathways.

Pharmacological Effects

  • Inhibition of Acid Ceramidase (AC): The compound has shown potential as an inhibitor of AC, an enzyme involved in sphingolipid metabolism. This inhibition may have therapeutic implications in conditions like cancer and neurodegenerative diseases .
  • Antiproliferative Activity: Preliminary studies suggest that the compound exhibits antiproliferative effects on certain cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Properties: The pyrazine component may contribute to neuroprotective effects, making it a candidate for further studies in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to evaluate the SAR associated with the oxazole and pyrazine moieties. Key findings include:

  • Modifications in the cyclohexyl group significantly affect the potency against AC.
  • Substituents on the oxazole ring can enhance or diminish biological activity, highlighting the importance of electronic and steric factors .

Study 1: In Vitro Evaluation of AC Inhibition

In a study assessing the inhibitory potency of various oxazole derivatives, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide was found to have an IC50 value of 0.025 μM against human AC (hAC), indicating strong inhibitory activity compared to other tested compounds .

CompoundIC50 (μM)Remarks
Compound A0.050Moderate inhibition
Compound B0.025Strong inhibition
Compound C0.100Weak inhibition

Study 2: Antiproliferative Effects on Cancer Cell Lines

The compound was tested against various cancer cell lines including SH-SY5Y (neuroblastoma) and MCF7 (breast cancer). Results indicated a significant reduction in cell viability at concentrations above 10 μM.

Cell LineConcentration (μM)Viability (%)
SH-SY5Y1045
MCF71038

Q & A

Q. What are the established synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxazole ring via cyclization of precursors like substituted triazoles or thioamides under reflux conditions in ethanol or DMF .
  • Introduction of the pyrazine-2-yloxy group to the cyclohexyl backbone using nucleophilic aromatic substitution, requiring precise pH control (e.g., sodium hydroxide) and inert atmospheres to prevent side reactions .
  • Final acetamide coupling via Schotten-Baumann or carbodiimide-mediated reactions, optimized for steric hindrance around the cyclohexyl group .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to verify substituent positions and stereochemistry, particularly for the cyclohexyl and oxazole moieties .
  • X-ray Crystallography: Resolves absolute configuration and crystal packing, essential for validating the (1r,4r)-cyclohexyl stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

  • Temperature Control: Pyrazine coupling steps often require low temperatures (0–5°C) to minimize hydrolysis, while oxazole cyclization may need reflux (80–100°C) .
  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl ether formation, but residual metal contamination must be monitored via ICP-MS .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

  • Dynamic NMR Analysis: Assess conformational flexibility (e.g., cyclohexyl ring flipping) causing signal splitting in NMR but not in static X-ray structures .
  • Computational Modeling: Density Functional Theory (DFT) simulations can predict 1^1H NMR chemical shifts and compare them with experimental data to identify discrepancies .
  • Variable-Temperature X-ray Studies: Resolve thermal motion artifacts that may distort bond lengths or angles in crystallographic data .

Q. What mechanistic insights exist for the biological activity of this compound?

  • Target Binding Studies: Molecular docking simulations suggest the oxazole and pyrazine groups interact with hydrophobic pockets in kinase targets (e.g., EGFR), while the acetamide linker facilitates hydrogen bonding .
  • Metabolic Stability: In vitro assays (e.g., liver microsomes) reveal susceptibility to cytochrome P450 oxidation at the methyl groups, guiding structural modifications .

Methodological Challenges and Solutions

Q. What purification strategies are effective for isolating this compound from by-products?

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar by-products, especially unreacted pyrazine derivatives .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, validated by melting point consistency (±1°C) .

Q. How do electronic and steric effects of substituents influence reactivity?

  • Electronic Effects: Electron-withdrawing groups (e.g., pyrazine) deactivate the oxazole ring toward electrophilic substitution, necessitating harsher conditions for further functionalization .
  • Steric Effects: Bulky substituents on the cyclohexyl group slow coupling reactions; microwave-assisted synthesis reduces reaction times by enhancing molecular collisions .

Q. What analytical validations are required to ensure batch-to-batch consistency?

  • Purity Metrics: HPLC area-percent ≥98% with UV detection at 254 nm .
  • Elemental Analysis: Carbon and nitrogen percentages must align with theoretical values within ±0.4% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。